methyl alpha-D-lyxopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

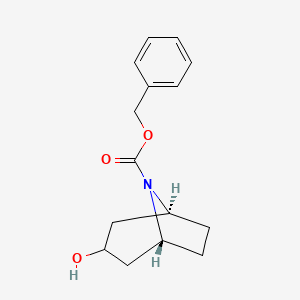

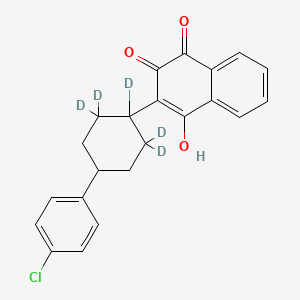

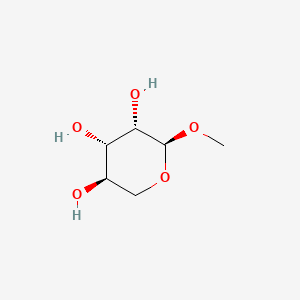

Methyl alpha-D-lyxopyranoside is a type of glycosyl compound . It is a biochemical reagent that is commonly used in various scientific research .

Synthesis Analysis

The synthesis of methyl alpha-D-lyxopyranoside and similar compounds has been a topic of interest in the scientific community . For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .Molecular Structure Analysis

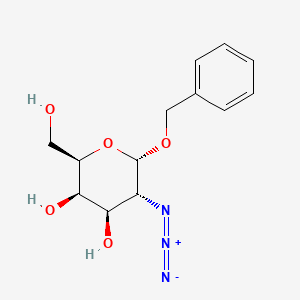

The molecular formula of methyl alpha-D-lyxopyranoside is C7H14O6, and its molecular weight is 194.18 . The structure of this compound includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Methyl alpha-D-lyxopyranoside can participate in various chemical reactions. For example, it has been used in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride .Physical And Chemical Properties Analysis

Methyl alpha-D-lyxopyranoside is a solid at 20°C . It is white to almost white in color and has a specific rotation of +77.0 to +82.0 degrees . It is also soluble in water .Aplicaciones Científicas De Investigación

Methyl alpha-D-lyxopyranoside has been utilized in the synthesis of other compounds, such as methyl-3-amino-3-deoxy-alpha-D,L-lyxopyranoside, through various chemical processes including hydroboration, oxidation, and methanolysis (Picq, Anker, & Pachéco, 1984).

It serves as an intermediate in the preparation of derivatives of methyl beta-D-xylopyranoside, involving steps like regioselective enzymatic acetylation and deacetylation (Mastihubová, Mastihuba, & Biely, 2004).

Methyl alpha-D-mannopyranoside, a related compound, has been tested for its ability to prevent urinary tract infections in mice caused by Escherichia coli, indicating potential applications in infection prevention (Aronson et al., 1979).

The compound has also been involved in the development of transformations of monosaccharides by selective inversion, which is significant in the field of organic chemistry (Miethchen & Rentsch, 1994).

It has been used in nucleophilic substitution reactions of pyranose polytosylates, contributing to the understanding of chemical reactions in carbohydrate chemistry (McGeary, Amini, Tang, & Toth, 2004).

In medicinal chemistry, derivatives of methyl alpha-D-lyxopyranoside have been synthesized for biological evaluation as potential antitumor agents (Pejanovic et al., 2003).

Direcciones Futuras

The future directions of research on methyl alpha-D-lyxopyranoside could involve further exploration of its synthesis, chemical reactions, and applications. For example, β-xylopyranosides, which are similar to methyl alpha-D-lyxopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl alpha-D-lyxopyranoside | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

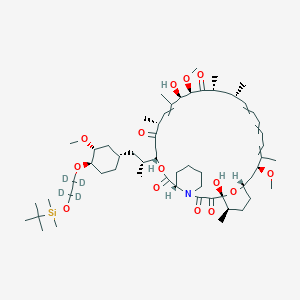

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)